1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid
Description
1-[(2-Chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a 2-chlorophenylmethyl group at position 1, a phenyl group at position 3, and a carboxylic acid moiety at position 4 of the pyrazole ring. The compound has been cataloged by suppliers such as CymitQuimica but is currently listed as discontinued . Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, with substituent positions and functional groups critically influencing their biological activity and chemical reactivity.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-15-9-5-4-8-13(15)10-20-11-14(17(21)22)16(19-20)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWSYOXTAUSOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is usually carried out under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Chlorophenyl Substituents
- 1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid (CAS 1006494-84-3): Molecular formula: C11H9ClN2O2 Molecular weight: 236.66 g/mol Key difference: The chlorophenylmethyl group is at the 3-position instead of 2.
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1210492-11-7):
Compounds with Additional Halogenation or Substituents
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid :
Functional Group Variations
- 4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid: Molecular formula: C18H16N4O4 Key feature: Dual carboxylic acid groups and a dimethylhydrazono moiety confer zwitterionic properties, with reported activity against Acinetobacter baumannii (MIC = 1.56 µg/mL) .
Structural and Functional Comparison Table
Key Findings and Implications
- Functional Groups : Carboxylic acid moieties (as in the target compound and ) are critical for hydrogen bonding and ionic interactions, influencing both solubility and target affinity.
Further studies are needed to elucidate the target compound’s synthesis, physicochemical properties, and bioactivity. Comparative crystallographic or computational modeling could clarify substituent effects on binding interactions.
Biological Activity
1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds, followed by cyclization and carboxylation processes. The synthetic pathway can be summarized as follows:
- Condensation : A substituted phenyl hydrazine reacts with an appropriate carbonyl compound.
- Cyclization : The resulting hydrazone undergoes cyclization to form the pyrazole ring.
- Carboxylation : The final step involves introducing a carboxylic acid group at the 4-position of the pyrazole ring.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds derived from this structure have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A549 (Lung) | 0.39 |
| 2 | MCF-7 (Breast) | 0.46 |
| 3 | HeLa (Cervical) | 49.85 |
These results indicate that modifications at specific positions on the pyrazole ring can enhance anticancer activity, making it a promising candidate for further development in cancer therapy .
Inhibition of Enzymatic Activity
The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for treating conditions like Alzheimer's disease. Pyrazole derivatives have demonstrated potent AChE inhibitory activity, with some compounds showing IC50 values in the low micromolar range .
- Monoamine Oxidase (MAO) : Selective inhibition of MAO-B has been observed, which is relevant for managing Parkinson's disease. The structure-activity relationship indicates that chloro-substituted derivatives exhibit enhanced MAO-B inhibition compared to others .
Anti-inflammatory Properties
In addition to anticancer and enzyme inhibition activities, pyrazole derivatives also exhibit significant anti-inflammatory properties. Compounds similar to this compound have been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Studies and Research Findings
Several studies have focused on the biological activities of pyrazoles:
- Antitumor Activity : Xia et al. synthesized a series of pyrazole derivatives and assessed their antitumor activity, noting that certain compounds induced significant apoptosis in cancer cells .
- MAO Inhibition : Research by Selvam et al. identified novel pyrazole derivatives with promising MAO-B inhibitory activity, indicating potential therapeutic applications in neurodegenerative diseases .
- Cytotoxicity Studies : Fan et al. evaluated the cytotoxic effects of various pyrazole derivatives against lung and breast cancer cell lines, establishing a correlation between structural modifications and biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
